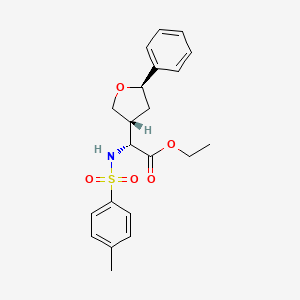

Ethyl (R)-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate

Descripción

Propiedades

Fórmula molecular |

C21H25NO5S |

|---|---|

Peso molecular |

403.5 g/mol |

Nombre IUPAC |

ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(3R,5R)-5-phenyloxolan-3-yl]acetate |

InChI |

InChI=1S/C21H25NO5S/c1-3-26-21(23)20(22-28(24,25)18-11-9-15(2)10-12-18)17-13-19(27-14-17)16-7-5-4-6-8-16/h4-12,17,19-20,22H,3,13-14H2,1-2H3/t17-,19+,20+/m0/s1 |

Clave InChI |

AYSKCERNBBQLOZ-DFQSSKMNSA-N |

SMILES isomérico |

CCOC(=O)[C@@H]([C@H]1C[C@@H](OC1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |

SMILES canónico |

CCOC(=O)C(C1CC(OC1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |

Origen del producto |

United States |

Métodos De Preparación

Method A: Mitsunobu Reaction for Ether Formation

- Starting material : (R)-Tetrahydrofuran-3-ol (CAS 86087-24-3).

- Reagents : Triphenylphosphine, diethyl azodicarboxylate (DEAD), and a phenol derivative.

- Conditions : THF, room temperature, 12–18 hours.

- Yield : ~54% (analogous to).

- Mechanism : Mitsunobu reaction preserves stereochemistry, enabling retention of the (R)-configuration at C3.

Method B: Epoxide Ring-Opening

- Starting material : Styrene oxide or substituted epoxide.

- Reagents : Lewis acid (e.g., BF₃·OEt₂) and nucleophile.

- Conditions : Anhydrous dichloromethane, −78°C to 0°C.

- Outcome : Forms tetrahydrofuran with controlled stereochemistry via intramolecular cyclization.

Introduction of the Sulfonamido Group

- Step : Reacting a primary amine intermediate with 4-methylbenzenesulfonyl chloride.

- Conditions :

- Base: Pyridine or triethylamine.

- Solvent: Dichloromethane or THF.

- Temperature: 0°C to room temperature.

- Example : Similar sulfonamidation in achieved 80% yield using triethylamine in ethanol.

Esterification of the Acetic Acid Moiety

- Method : Alkylation with ethyl chloroacetate.

- Conditions :

- Yield : Up to 88.9% (as seen in).

Stereochemical Control

- Chiral resolution : Use of chiral auxiliaries or enzymatic kinetic resolution.

- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru or Rh) for enantioselective hydrogenation of ketone intermediates.

Data Summary of Key Reaction Steps

Optimization Challenges

- Stereochemical purity : Requires chiral HPLC or diastereomeric crystallization for separation.

- Functional group compatibility : Sequential protection/deprotection (e.g., using acetonide or tert-butyldimethylsilyl groups) may be needed.

Alternative Routes

- Ring-closing metathesis (RCM) : For tetrahydrofuran synthesis using Grubbs catalyst.

- Biocatalytic approaches : Lipase-mediated esterification or sulfonamidation for greener synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features

Target Compound vs. (2S)-2-((4-Methylphenyl)sulfonamido)-N-(2-oxocyclobutyl)-3-phenylpropanamide

- Differences: The target compound has a THF ring and ethyl ester, while the analog features a cyclobutanone and propanamide chain.

Target Compound vs. Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate

- Similarities : Both possess an ethyl acetate group and aromatic systems (THF vs. benzofuran).

- Differences : The benzofuran moiety in the analog has a planar aromatic structure, contrasting with the saturated THF ring in the target. This difference affects lipophilicity (ClogP: benzofuran derivatives ~2.5 vs. THF derivatives ~1.8) and metabolic stability .

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility (LogS) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | ~447.5 (calc.) | Sulfonamido, THF, Ethyl Acetate | -3.2 (predicted) | Not reported |

| (2S)-2-((4-Methylphenyl)sulfonamido)-... | 429.5 | Sulfonamido, Cyclobutanone | -2.8 | 160–162 (decomp.) |

| Ethyl 2-(3-ethylsulfinyl-5-methyl-...) | 310.3 | Benzofuran, Ethyl Acetate | -2.1 | 95–97 |

Notes:

- The target compound’s higher molecular weight and sulfonamido group reduce solubility compared to benzofuran analogs .

- Cyclobutanone-containing analogs exhibit higher melting points due to crystallinity from hydrogen bonding .

Target Compound vs. Atorvastatin Intermediates (e.g., tert-butyl (3R,5R)-7-(2-(4-fluorophenyl)-...-heptanoate)

- Similarities : Both utilize chiral auxiliaries (e.g., tert-butyl esters) and multi-step protection/deprotection strategies .

- Differences : The target compound’s synthesis likely involves sulfonamidation and THF-ring formation, whereas statin intermediates focus on dihydroxy acid chains and fluorophenyl groups .

Target Compound vs. Methyl 2-(2-(((4-(3-chloro-5-(trifluoromethyl)...)

- Similarities : Use of sulfonamide/sulfamoyl groups and ester-protected carboxylates.

- Differences : The trifluoromethyl group in the analog increases electron-withdrawing effects, altering reactivity compared to the target’s 4-methylphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.